molecular formula C16H22FNO3 B1343378 tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 403806-35-9

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1343378
CAS No.: 403806-35-9
M. Wt: 295.35 g/mol
InChI Key: YZBZCHWACVCMKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 403806-35-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a 2-fluorophenyl substituent. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and PET tracers . Its structural versatility allows for modifications that enhance pharmacokinetic properties or target specificity.

Properties

IUPAC Name

tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBZCHWACVCMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634995
Record name tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403806-35-9
Record name tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Approach

The synthesis generally proceeds via three main stages:

This approach is supported by a detailed patent (CN104628625A) describing a similar route for N-Boc-4-hydroxypiperidine derivatives, which can be adapted for the 2-fluorophenyl substituted analog.

Detailed Synthetic Steps

Step Description Reagents & Conditions Outcome & Notes
1. 4-Piperidone Synthesis Starting from 4-piperidone hydrochloride hydrate, neutralization with liquid ammonia, extraction with toluene, drying with anhydrous MgSO4, and concentration 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous MgSO4 Obtains 4-piperidone intermediate with high purity; yield ~60% (by weight)
2. Reduction to 4-Hydroxypiperidine Reduction of 4-piperidone with sodium borohydride in methanol under reflux, followed by pH adjustment and extraction Sodium borohydride (5-8 g per 12 g 4-piperidone), methanol, reflux 7-10 h, dilute HCl to pH 7-8, dichloromethane extraction Produces 4-hydroxypiperidine with >98% purity (GC analysis), isolated as white crystals
3. Boc Protection Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate, reflux 6-8 h, filtration, concentration, and crystallization Di-tert-butyl dicarbonate (12-15 g), methanol, potassium carbonate (9-10 g), reflux 6-8 h Yields tert-butyl 4-hydroxypiperidine-1-carboxylate as white crystals, high purity and stable properties

Note: For the 2-fluorophenyl substitution, the 4-piperidone intermediate is typically pre-functionalized or coupled with the 2-fluorophenyl moiety via cross-coupling or nucleophilic substitution before reduction and Boc protection.

Incorporation of the 2-Fluorophenyl Group

A common strategy involves:

  • Using a 4-piperidone derivative bearing a leaving group (e.g., 4-iodopiperidine-1-carboxylate) and performing a palladium-catalyzed cross-coupling with 2-fluorophenyl boronic acid or related aryl sources.
  • Alternatively, nucleophilic aromatic substitution or addition reactions with 2-fluorophenyl reagents under controlled conditions.

A recent synthetic protocol (RSC supplementary data) describes a photoredox-catalyzed coupling of tert-butyl 4-iodopiperidine-1-carboxylate with N-aryl acrylamides, which can be adapted for 2-fluorophenyl acrylamide derivatives to yield the desired substituted piperidine intermediate with good yields (~80%) under mild conditions (LED irradiation, 25 °C, 24 h).

One-Pot and Alternative Methods

  • A one-pot synthesis approach has been reported for tert-butyl 4-substituted phenyl-4-hydroxypiperidine derivatives involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, but this is more common for triazole derivatives rather than direct 2-fluorophenyl substitution.
  • Acid addition salt formation and purification steps are often employed to improve stability and crystallinity of the final product.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Starting material 4-piperidone hydrochloride hydrate Commercially available
Reduction agent Sodium borohydride 5-8 g per 12 g 4-piperidone
Solvent for reduction Methanol Reflux 7-10 h
Boc protection reagent Di-tert-butyl dicarbonate 12-15 g per batch
Base for Boc protection Potassium carbonate 9-10 g
Reaction temperature 25-30 °C (Boc protection), reflux (reduction) Controlled for selectivity
Purification Crystallization from n-hexane or petroleum ether Yields white crystalline product
Yield 70-85% overall High purity (>98%) confirmed by GC/HPLC

Research Findings and Industrial Relevance

  • The described method offers high selectivity , good yields , and scalability suitable for industrial production of pharmaceutical intermediates.
  • The use of accessible raw materials and simple reaction conditions (e.g., mild reflux, ambient temperature for Boc protection) reduces cost and complexity.
  • The product exhibits high purity and stability , meeting stringent pharmaceutical standards.
  • Photoredox catalysis and modern cross-coupling techniques provide efficient routes to introduce the 2-fluorophenyl substituent with minimal side reactions.
  • The method is adaptable for various substituted phenyl groups, allowing structural diversification for drug discovery.

Chemical Reactions Analysis

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 403806-35-9 2-Fluorophenyl, 4-OH C₁₆H₂₂FNO₃ 295.35 Intermediate for kinase inhibitors
tert-Butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 141940-39-8 4-Fluorophenyl, 4-OH C₁₆H₂₂FNO₃ 295.35 High commercial availability (13 suppliers)
tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate 871112-36-6 3,4-Difluorophenyl, 4-OH C₁₆H₂₁F₂NO₃ 313.34 High purity (NLT 97%), API intermediate
tert-Butyl 4-[1-(2-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate - 2-Fluorophenyl, pyrazole-methoxy C₂₂H₂₇FN₂O₅ 418.47 Enhanced solubility due to ester group
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride 2228087-89-4 1-Aminoethyl, 4-OH C₁₂H₂₅ClN₂O₃ 280.80 Versatile scaffold for drug discovery

Key Observations :

  • Electronic Effects: Difluorophenyl analogs (e.g., 3,4-difluoro) exhibit increased electron-withdrawing effects, which may enhance metabolic stability compared to mono-fluorinated derivatives .
  • Functional Groups : The addition of a methoxycarbonyl-pyrazole moiety () improves solubility but may reduce blood-brain barrier penetration due to increased polarity .

Commercial Availability and Purity

  • The 4-fluorophenyl analog (CAS 141940-39-8) is more widely available (13 suppliers) compared to the 2-fluorophenyl derivative (1 supplier, QB-0594), reflecting its broader application in medicinal chemistry .
  • High-purity analogs (e.g., 97% purity for the 3,4-difluoro derivative) are prioritized in API manufacturing, whereas research-grade compounds tolerate lower purity .

Biological Activity

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS Number: 23566966) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H22FNO3
  • Molecular Weight : 295.36 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)F)O

The compound features a piperidine ring with a tert-butyl ester and a fluorophenyl substituent, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .

2. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, which can improve cognitive function and memory retention .

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : By inhibiting key enzymes involved in neurotransmitter degradation, it enhances synaptic transmission.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityShowed significant cytotoxicity in FaDu hypopharyngeal tumor cells
Investigate neuroprotective effectsInhibited AChE and BuChE, enhancing cognitive function in vitro
Assess structure-activity relationshipIdentified optimal substitutions for enhanced biological activity

Q & A

Q. How to design a scalable synthesis route for this compound with >90% yield?

  • Methodological Answer :
  • Flow Chemistry : Use continuous flow reactors to control exothermic steps (e.g., Boc protection) and reduce side reactions .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for fluorophenyl coupling efficiency .
  • Process Analytical Technology (PAT) : Implement inline FTIR and Raman spectroscopy for real-time monitoring .

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